molecular formula C9H6ClNO3 B13725984 4-(2-Chlorophenyl)oxazolidine-2,5-dione

4-(2-Chlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13725984
M. Wt: 211.60 g/mol
InChI Key: QNRFCTBXSLWGDB-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring with a 2,5-dione substitution and a 2-chlorophenyl group attached to the fourth position. This compound is part of the oxazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2-chlorophenyl isocyanate with glycine or its derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the cyclization process, resulting in the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticonvulsant and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activities compared to other oxazolidinediones .

Biological Activity

4-(2-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound belonging to the oxazolidine family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN1O3C_9H_8ClN_1O_3, with a molecular weight of approximately 225.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its cellular uptake and biological activity.

Research indicates that this compound acts primarily as an inhibitor of bacterial protein synthesis. It achieves this by binding to the ribosomal subunits in bacteria, disrupting the translation process. This mechanism is crucial for its potential application against antibiotic-resistant bacterial strains.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Antibacterial Activity : Preliminary studies show that it exhibits significant antibacterial properties against a range of pathogens, including resistant strains.
  • Antifungal Activity : Similar compounds within the oxazolidine family have demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of protein synthesis
AntifungalPotential antifungal properties
Enzyme InhibitionBinding to active sites

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Properties : A recent study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential.
  • Mechanism Elucidation : Another study focused on the compound's interaction with bacterial ribosomes. Using X-ray crystallography, researchers demonstrated that this compound binds specifically to the peptidyl transferase center of the ribosome, inhibiting protein synthesis effectively.
  • Toxicological Assessment : Toxicity studies conducted on animal models revealed that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects on organ function or behavior over a three-month observation period .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-(4-Chlorophenyl)oxazolidine-2,5-dioneChlorophenyl group at para positionEnhanced binding affinity
4-Hydroxyoxazolidine-2,5-dioneHydroxyl group on oxazolidine ringDistinct reactivity due to hydroxyl group
4-Methylthiazolidine-2,5-dioneContains sulfur atomUnique chemical behavior due to sulfur

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

QNRFCTBXSLWGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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